(R)-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid
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Overview
Description
®-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid is an organic compound characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-hydroxybenzaldehyde and glycine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of a base like sodium hydroxide and a suitable nucleophile.
Major Products:
Oxidation: Formation of 2-amino-2-(2-chloro-3-oxophenyl)acetic acid.
Reduction: Formation of 2-amino-2-(2-chloro-3-aminophenyl)acetic acid.
Substitution: Formation of 2-amino-2-(2-substituted-3-hydroxyphenyl)acetic acid.
Scientific Research Applications
®-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, inflammation, or cell signaling, depending on its specific application.
Comparison with Similar Compounds
- 2-Amino-2-(2-chlorophenyl)acetic acid
- 2-Amino-2-(3-hydroxyphenyl)acetic acid
- 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid
Comparison:
- Uniqueness: ®-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
- Differences: The presence and position of substituents on the phenyl ring can alter the compound’s physical properties, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C8H8ClNO3 |
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Molecular Weight |
201.61 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-chloro-3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-6-4(7(10)8(12)13)2-1-3-5(6)11/h1-3,7,11H,10H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
AKHBUEMSSQXMIN-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)Cl)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C(C(=O)O)N |
Origin of Product |
United States |
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